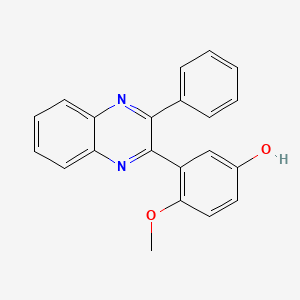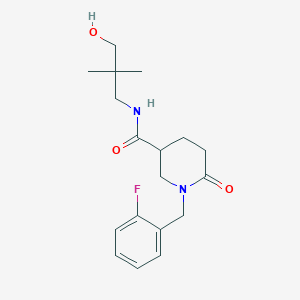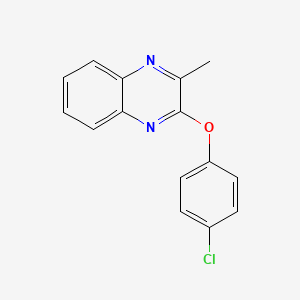![molecular formula C16H14Cl2N2O3 B6085151 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6085151.png)
2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide, also known as CPCA, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. CPCA is a hydrazide derivative of 4-chlorophenylacetic acid and is commonly used as a reagent in organic synthesis.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators. By inhibiting the activity of these enzymes, this compound may help to reduce inflammation and pain.
Biochemical and physiological effects:
Several studies have shown that this compound exhibits anti-inflammatory, anticonvulsant, and antitumor activities. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. However, the biochemical and physiological effects of this compound are not fully understood.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has several advantages for use in lab experiments. It is readily available, easy to handle, and relatively inexpensive. This compound is also stable under normal laboratory conditions. However, this compound has certain limitations. It is toxic and should be handled with care. This compound is also sensitive to air and moisture and should be stored in a dry and dark place.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide. One possible direction is to further investigate the mechanism of action of this compound. Another direction is to study the potential applications of this compound in the treatment of other diseases. Additionally, the development of new derivatives of this compound with improved pharmacological properties is another area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. This compound is commonly used as a reagent in organic synthesis and has been shown to exhibit anti-inflammatory, anticonvulsant, and antitumor activities. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. While there are advantages and limitations to using this compound in lab experiments, the future directions for research on this compound are promising.
合成法
The synthesis of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. The resulting acetyl chloride is then reacted with hydrazine hydrate to form this compound. The overall reaction can be represented as follows:
科学的研究の応用
2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has been extensively studied for its potential applications in various fields. In organic synthesis, this compound is commonly used as a reagent for the preparation of various compounds. This compound has also been studied for its potential applications in the field of medicine. Several studies have shown that this compound exhibits anti-inflammatory, anticonvulsant, and antitumor activities. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-12-3-1-11(2-4-12)9-15(21)19-20-16(22)10-23-14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACGPQMYUBHKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085074.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B6085080.png)
![2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6085094.png)
![2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6085104.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6085109.png)
![4-(3,4-dimethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6085113.png)
![1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B6085116.png)
![2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085123.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6085128.png)
![2-butyryl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B6085134.png)
![5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6085137.png)

